2-Bromoquinolin-3-amine
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Overview
Description
2-Bromoquinolin-3-amine is an organic compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The presence of a bromine atom at the second position and an amino group at the third position of the quinoline ring makes this compound a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2-Bromoquinolin-3-amine is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry Quinoline and its derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological activities .
Mode of Action
Quinoline derivatives typically interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways, among others.
Pharmacokinetics
The compound’s molecular weight (22307 g/mol) suggests it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial effects . The specific effects of this compound would depend on its precise targets and mode of action.
Action Environment
Furthermore, the compound’s storage temperature is reported to be room temperature , suggesting it has good stability under normal conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromoquinolin-3-amine are not fully elucidated due to limited available data. As a derivative of quinoline, it may interact with various enzymes, proteins, and other biomolecules. Quinoline derivatives have been reported to show selectivity in binding to certain receptors , suggesting that this compound might also interact with specific biomolecules in a similar manner.
Cellular Effects
Quinoline derivatives have been reported to have various effects on cells, including influencing cell signaling pathways and gene expression . Therefore, it is plausible that this compound could have similar effects on cellular processes.
Molecular Mechanism
Given its structural similarity to other quinoline derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression or enzyme activity .
Metabolic Pathways
Quinoline and its derivatives are involved in various metabolic pathways , suggesting that this compound might also participate in similar metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-3-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 3-aminoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinolin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form 2-bromoquinoline or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of nitro or nitroso quinoline derivatives.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
2-Bromoquinolin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Chloroquinolin-3-amine: Similar structure but with a chlorine atom instead of bromine.
3-Aminoquinoline: Lacks the halogen substituent.
2-Bromoquinoline: Lacks the amino group.
Uniqueness: 2-Bromoquinolin-3-amine is unique due to the presence of both the bromine atom and the amino group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-bromoquinolin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTXZKYZHSEFIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628569 |
Source
|
Record name | 2-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17127-83-2 |
Source
|
Record name | 2-Bromoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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